7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
7-chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O/c16-8-4-5-12-9(6-8)15(19-7-13(21)20-12)14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENMWXYJTWETRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877922 | |
| Record name | 1,4-BENZDIAZEPIN-2-ONE-5(26F-PH)7CL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28910-86-3 | |
| Record name | 1,4-BENZDIAZEPIN-2-ONE-5(26F-PH)7CL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
7-Chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as Difludiazepam, is a compound belonging to the benzodiazepine class. Its molecular formula is with a molecular weight of approximately 306.69 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of its interaction with GABA-A receptors and its implications in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.69 g/mol |
| Purity | Typically ≥ 95% |
| Solubility | DMF: 15 mg/mL |
| Boiling Point | Predicted: 492.8 ± 45.0 °C |
| Density | Predicted: 1.38 ± 0.1 g/cm³ |
Difludiazepam acts primarily as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system (CNS). This modulation leads to increased neuronal inhibition, which can result in anxiolytic, sedative, and anticonvulsant effects.
Anticonvulsant and Anxiolytic Effects
Research indicates that compounds within the benzodiazepine class exhibit significant anticonvulsant and anxiolytic properties. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the benzodiazepine structure can enhance these effects. For instance, the introduction of chlorine at position 7 has been associated with increased activity compared to unsubstituted analogues .
Case Studies and Research Findings
- Anticonvulsant Activity : A study evaluating various benzodiazepine derivatives found that Difludiazepam displayed potent anticonvulsant properties in animal models, significantly reducing seizure frequency and duration when administered prior to induced seizures .
- Anxiolytic Properties : In behavioral assays, Difludiazepam demonstrated efficacy in reducing anxiety-like behaviors in rodents. The compound was shown to significantly increase the time spent in open arms during elevated plus-maze tests, indicating anxiolytic effects comparable to established anxiolytics like diazepam .
- GABA-A Receptor Binding : Binding affinity studies revealed that Difludiazepam interacts with GABA-A receptors with a higher affinity than many other derivatives. This enhanced binding may contribute to its pronounced pharmacological effects .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of Difludiazepam compared to other benzodiazepines:
| Compound | Anticonvulsant Activity | Anxiolytic Activity | GABA-A Affinity |
|---|---|---|---|
| Difludiazepam | High | High | Strong |
| Diazepam | Moderate | High | Moderate |
| Flumazenil | Low | Low | High (antagonist) |
| Clonazepam | High | Moderate | Strong |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl-Substituted Analogues
- 7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one (): Exhibits potent anticancer activity, attributed to the electron-withdrawing chlorine at position 7 and the 2-chlorophenyl group at position 5. Demonstrated low toxicity to normal cells at 20 µM, suggesting selectivity . Key Difference: The 2-chlorophenyl group may enhance potency but increase metabolic instability compared to fluorinated analogues.
- Synthesized in 54% yield, highlighting challenges in regioselective halogenation .
Fluorophenyl-Substituted Analogues
- 7-Chloro-5-(2-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one (Norflurazepam; ): The 2-fluorophenyl group enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. Used as a reference standard in pharmacokinetic studies due to its predictable clearance . Comparison: The 2,6-difluorophenyl group in the target compound likely improves steric and electronic profiles, optimizing receptor interactions.
Heterocyclic-Fused Analogues
- 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one (): Replacing the benzene ring with a thieno ring alters π-stacking interactions. Crystal structure (monoclinic P2₁/c) reveals temperature-dependent disorder in the ethyl group, impacting solubility . Key Difference: The benzo[e] ring in the target compound may enhance aromatic interactions in hydrophobic binding pockets.
Anticancer Derivatives
Structural and Pharmacological Data
Preparation Methods
Cyclocondensation Approach
The foundational method for constructing the benzodiazepine core involves cyclocondensation of 2-chloroacetamido-5-chloro-2',6'-difluorobenzophenone with hexamethylenetetramine (HMTA). This route, adapted from analogous benzodiazepine syntheses, proceeds via a microwave-assisted intramolecular cyclization.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Starting material | 2-Chloroacetamido-5-chloro-2',6'-difluorobenzophenone |
| Cyclizing agent | Hexamethylenetetramine (2.2 equiv) |
| Catalyst | Ammonium chloride (4.5 equiv) |
| Solvent system | Methanol:water (4:1 v/v) |
| Temperature | Microwave irradiation (CEM synthesizer) |
| Reaction time | 15-20 minutes |
| Yield | 68-72% (crude) |
The reaction mechanism proceeds through initial nucleophilic attack by HMTA's tertiary amine on the α-chloroacetamide group, followed by ring closure mediated by ammonium chloride's acid catalysis. Post-reaction workup involves dilution with chilled water to precipitate the crude product, which is subsequently purified via ethanol recrystallization.
Microwave-Assisted Synthesis
Modern adaptations employ microwave technology to accelerate the cyclocondensation process. Comparative studies demonstrate a 40% reduction in reaction time compared to conventional heating, with improved regioselectivity. Key advantages include:
- Enhanced reaction kinetics : Dielectric heating promotes rapid dipole rotation in polar intermediates
- Reduced side products : Shorter exposure times minimize hydrolysis of the chloroacetamide precursor
- Improved scalability : Batch sizes up to 500g have been reported without yield degradation
Process Optimization
Solvent Selection
Systematic solvent screening reveals critical polarity requirements:
| Solvent System | Reaction Efficiency (%) | Purity (HPLC) |
|---|---|---|
| Methanol/water | 72 | 98.5 |
| Ethanol/water | 65 | 97.2 |
| DMF/water | 58 | 95.8 |
| THF/water | 42 | 91.3 |
Methanol's intermediate polarity optimally balances reagent solubility and transition state stabilization. Post-reaction solvent exchange to ethanol improves crystallization kinetics by reducing dielectric constant from 32.7 (methanol) to 24.3 (ethanol).
Temperature and Time Parameters
Reaction profiling identifies optimal thermal conditions:
| Temperature (°C) | Time (min) | Yield (%) | Impurity Profile |
|---|---|---|---|
| 60 | 40 | 58 | 12% byproducts |
| 80 | 25 | 67 | 8% byproducts |
| 100 | 15 | 72 | 5% byproducts |
| 120 | 10 | 70 | 7% byproducts |
The 100°C/15min condition maximizes yield while minimizing degradation products like the 2-hydroxyl analog (formed via hydrolysis).
Analytical Characterization
Critical quality attributes are verified through orthogonal methods:
Structural Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.55-7.48 (m, 2H, Ar-H), 7.32 (dd, J=8.4, 2.0 Hz, 1H), 5.21 (s, 2H, CH2), 3.45 (s, 2H, NH2)
- HPLC Purity : >99% (Zorbax SB-C18, 250×4.6mm, 5μm; 0.1% H3PO4/ACN gradient)
Crystallinity Analysis
- XRPD reveals a monoclinic crystal system (P21/c) with unit cell parameters a=8.42Å, b=6.38Å, c=14.25Å
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from a benzodiazepine core. Key steps include:
- Acylation : Reacting the benzodiazepine intermediate with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Ring Closure : Cyclization using phosphorus oxychloride (POCl₃) at 100°C for 15 minutes, followed by vacuum distillation to isolate the product .
- Purification : Recrystallization or column chromatography to achieve >95% purity. Yield optimization requires strict control of temperature, stoichiometry, and inert atmospheres .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzodiazepine scaffold and substitution patterns, with characteristic shifts for chlorine (δ 7.2–7.5 ppm) and fluorine (δ -110 to -125 ppm in ¹⁹F NMR) .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities (e.g., des-chloro byproducts) and quantifies purity. Mobile phases often use acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemical ambiguities in the diazepine ring and fluorophenyl orientation .
Q. What are the key physicochemical properties (e.g., solubility, stability) influencing its experimental handling?
- Methodological Answer :
- Solubility : Poor aqueous solubility (<0.1 mg/mL); requires DMSO or ethanol for in vitro assays. Solubility parameters (Hansen solubility) should be calculated for solvent selection .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in inert atmospheres to prevent oxidation of the diazepine ring .
- LogP : Predicted logP ~2.8 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration in neurological studies .
Advanced Research Questions
Q. How do structural modifications at the 2,6-difluorophenyl or 7-chloro positions affect binding affinity to GABA-A receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with GABA-A α1-subunit. The 2,6-difluorophenyl group enhances hydrophobic contacts, while chlorine at position 7 stabilizes via halogen bonding .
- SAR Studies : Compare analogs (e.g., 2-fluorophenyl vs. 2,6-difluorophenyl) using radioligand binding assays (³H-flunitrazepam displacement). EC₅₀ values correlate with fluorine’s electronegativity and steric effects .
Q. What strategies resolve contradictions in pharmacological data between in vitro receptor assays and in vivo efficacy studies?
- Methodological Answer :
- Metabolic Stability Screening : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Co-administer CYP inhibitors (e.g., ketoconazole) in vivo to validate .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain-to-plasma ratios via LC-MS/MS. Low bioavailability may explain efficacy gaps despite high in vitro affinity .
Q. How can computational methods predict and mitigate off-target interactions (e.g., with serotonin receptors)?
- Methodological Answer :
- Off-Target Profiling : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify risk targets (e.g., 5-HT₂A). Validate with functional assays (calcium flux for 5-HT₂A) .
- Selectivity Optimization : Introduce bulky substituents (e.g., methyl at position 3) to sterically block off-target binding. Thermodynamic integration calculations (MD simulations) guide design .
Q. What experimental designs are recommended for assessing the compound’s potential in treatment-resistant neurological disorders?
- Methodological Answer :
- In Vivo Models : Use kainic acid-induced seizures in rodents to evaluate anticonvulsant efficacy. Dose-response studies (1–10 mg/kg, i.p.) with EEG monitoring quantify therapeutic windows .
- Toxicity Screening : Conduct hERG channel inhibition assays (patch-clamp) and micronucleus tests to rule out cardiotoxicity and genotoxicity .
Data Analysis and Optimization
Q. How should researchers address batch-to-batch variability in synthesis yield and impurity profiles?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading). Pareto charts identify critical factors (e.g., POCl₃ volume) .
- PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and terminate at consistent conversion points .
Q. What statistical approaches are robust for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
